N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine

Description

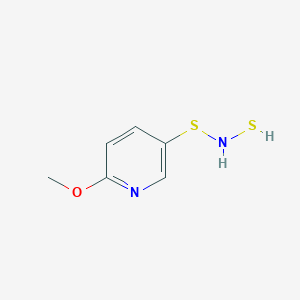

N-(6-Methoxypyridin-3-yl)sulfanylthiohydroxylamine is a sulfur-containing heterocyclic compound featuring a 6-methoxypyridin-3-yl substituent linked to a sulfanylthiohydroxylamine moiety. This structure confers unique reactivity and intermolecular interaction capabilities, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C6H8N2OS2 |

|---|---|

Molecular Weight |

188.3 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine |

InChI |

InChI=1S/C6H8N2OS2/c1-9-6-3-2-5(4-7-6)11-8-10/h2-4,8,10H,1H3 |

InChI Key |

PAIHNPGAULKJIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)SNS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine typically involves the condensation of 6-methoxypyridine-3-amine with appropriate thiol and hydroxylamine derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out under controlled temperatures to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The methoxypyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with bacterial proteins, disrupting their function and leading to antimicrobial effects . The compound’s methoxypyridine ring allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and structural properties of N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine can be inferred through comparisons with analogs containing the 6-methoxypyridin-3-yl motif. Key differences arise from variations in functional groups, protonation sites, and hydrogen-bonding networks.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Protonation Sites and Hydrogen Bonding :

- In compound 3 , protonation occurs at the pyridine nitrogen, enabling a 3D hydrogen-bonded network with water and bromide ions .

- Compound 4 is protonated at the methoxypyridine nitrogen, leading to one-dimensional zigzag chains via pyrazine interactions .

- These differences suggest that the sulfanylthiohydroxylamine group in the target compound may exhibit variable protonation behavior depending on substituent electronegativity.

Synthetic Challenges :

- The low yield (16%) of compound 8n underscores steric and electronic challenges in synthesizing methoxypyridine-linked hybrids, which may also apply to the target compound.

Crystal Packing and Stability :

- The 3D network in 3 enhances thermal stability and solubility compared to the less interconnected 4 .

Implications for Drug Design and Materials Science

- Bioactivity : The 6-methoxypyridin-3-yl group in analogs like 3 and 4 is associated with improved binding to biological targets due to its hydrogen-bonding versatility .

- Synthetic Optimization : Low yields in related compounds (e.g., 8n ) highlight the need for modified coupling strategies or protective group chemistry .

- Material Properties : The dimensionality of hydrogen-bonded networks (3D vs. 1D) directly impacts mechanical stability and solubility, critical for formulation .

Biological Activity

N-(6-methoxypyridin-3-yl)sulfanylthiohydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield a compound characterized by its unique pyridine moiety. The general synthetic route includes:

- Preparation of the pyridine derivative : Starting from 6-methoxypyridine, various modifications are made to introduce the sulfanylthiohydroxylamine functional group.

- Characterization Techniques : The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of methoxypyridine exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through in vitro studies against various bacterial strains.

- In Vitro Studies :

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer activity of methoxypyridine derivatives, it was found that certain compounds could significantly reduce cell viability in MCF-7 cells with IC50 values as low as 130 nM. Flow cytometry analysis indicated that these compounds induced cell cycle arrest in the G0/G1 phase and triggered apoptotic pathways .

Case Study 2: Antimicrobial Effectiveness

A comparative study evaluated the antimicrobial effectiveness of this compound against standard antibiotics. The compound exhibited a higher zone of inhibition compared to traditional antibiotics like Chloramphenicol when tested against resistant strains .

Data Tables

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 130 | PI3K/AKT/mTOR inhibition |

| Anticancer | HCT-116 | 20 | Induction of apoptosis |

| Antimicrobial | Staphylococcus aureus | - | Growth inhibition |

| Antimicrobial | Escherichia coli | - | Growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.